molecular formula C15H22 B6356230 3-(4-Hexylphenyl)-1-propene CAS No. 1256469-84-7

3-(4-Hexylphenyl)-1-propene

Cat. No.: B6356230
CAS No.: 1256469-84-7
M. Wt: 202.33 g/mol
InChI Key: DOYIJXAXCOOCGO-UHFFFAOYSA-N
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Description

3-(4-Hexylphenyl)-1-propene is an organic compound characterized by a propene group attached to a phenyl ring substituted with a hexyl chain at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hexylphenyl)-1-propene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Hexylphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: Hydrogenation can reduce the double bond to form 3-(4-Hexylphenyl)propane.

    Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Epoxides or alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(4-Hexylphenyl)-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Hexylphenyl)-1-propene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving covalent or non-covalent binding to these targets .

Comparison with Similar Compounds

Uniqueness: 3-(4-Hexylphenyl)-1-propene is unique due to its specific structural features, such as the propene group and hexyl substitution, which confer distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-hexyl-4-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-3-5-6-7-9-15-12-10-14(8-4-2)11-13-15/h4,10-13H,2-3,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYIJXAXCOOCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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